Increased Lipophilicity (XLogP3) of 4-Ethyl-7-hydroxycoumarin versus Unsubstituted 7-Hydroxycoumarin
The substitution of a hydrogen atom at the 4-position with an ethyl group in 4-ethyl-7-hydroxycoumarin results in a markedly higher predicted octanol-water partition coefficient (XLogP3) compared to the parent compound, 7-hydroxycoumarin. This increase in lipophilicity has direct and quantifiable implications for its behavior in both biological and analytical systems. Based on computed physicochemical properties, the XLogP3 value for 4-ethyl-7-hydroxycoumarin is 2.3 [1], whereas the value for 7-hydroxycoumarin is 0.8 [2]. This represents a difference of +1.5 log units, indicating that 4-ethyl-7-hydroxycoumarin is significantly more hydrophobic.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 7-Hydroxycoumarin (CAS 93-35-6): XLogP3 = 0.8 |
| Quantified Difference | +1.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
The 1.5 log unit increase in lipophilicity translates to a ~32-fold higher predicted partitioning into organic phases or biological membranes, directly influencing its retention time in reversed-phase HPLC, its ability to passively diffuse across cell membranes, and its binding affinity to hydrophobic protein pockets.
- [1] PubChem. (2025). 4-Ethyl-7-hydroxycoumarin (CID 5395891). National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
- [2] PubChem. (2025). 7-Hydroxycoumarin (CID 5281426). National Center for Biotechnology Information. Retrieved April 16, 2026. View Source
